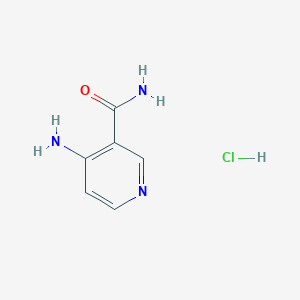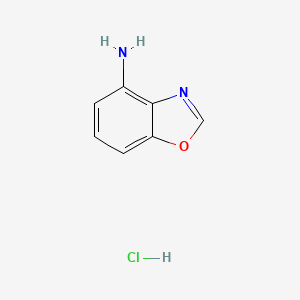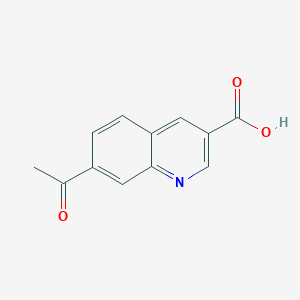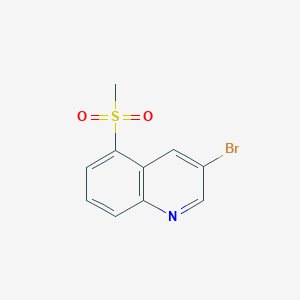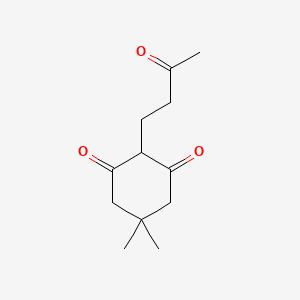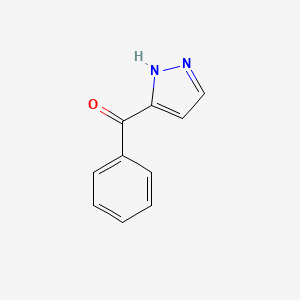
1-Bromo-2,5-dichloro-3-nitrobenzene
Vue d'ensemble
Description
“1-Bromo-2,5-dichloro-3-nitrobenzene” is an organic compound with the molecular formula C6H2BrCl2NO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of “1-Bromo-2,5-dichloro-3-nitrobenzene” could potentially involve the bromination of nitrobenzene in sulfuric acid . This process might involve the use of dibromohydantoin for bromizing nitrobenzene . The reaction conditions are mild and the operation process is safe and feasible .Molecular Structure Analysis
The molecular structure of “1-Bromo-2,5-dichloro-3-nitrobenzene” consists of a benzene ring with bromine, chlorine, and nitro functional groups attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the compound according to IUPAC nomenclature .Chemical Reactions Analysis
“1-Bromo-2,5-dichloro-3-nitrobenzene” might undergo various chemical reactions. For instance, it could potentially participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2,5-dichloro-3-nitrobenzene” include its molecular weight, which is approximately 270.896 Da . Other properties such as boiling point, melting point, solubility, and spectral data could be determined through further experimental analysis.Applications De Recherche Scientifique
Electron Localization Function (ELF) and Covalent Bonding Analysis
The ELF and LOL (localized orbital locator) methods reveal regions of molecular space where the probability of finding an electron pair is higher. Researchers use these tools to analyze covalent bonding patterns, shedding light on the electronic structure of 1-Bromo-2,5-dichloro-3-nitrobenzene .
Mécanisme D'action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction . This process could potentially lead to the formation of reactive intermediates, which may interact with cellular targets.
Biochemical Pathways
It’s known that nitroaromatic compounds can be reduced by direct reaction with sorbed sulfides . This reaction could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The lipophilicity and water solubility of a compound can significantly impact its bioavailability .
Result of Action
It’s known that nitroaromatic compounds can undergo reduction , potentially leading to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various effects.
Action Environment
The action, efficacy, and stability of 1-Bromo-2,5-dichloro-3-nitrobenzene can be influenced by various environmental factors. For instance, the presence of black carbons (graphite, activated carbon, and biochar) can mediate the degradation of nitrated compounds by sulfides .
Safety and Hazards
“1-Bromo-2,5-dichloro-3-nitrobenzene” may pose certain hazards. It can decompose violently at elevated temperatures and may be harmful if swallowed, inhaled, or absorbed through the skin . It can cause eye, skin, and respiratory tract irritation . Prolonged exposure may cause anemia and methemoglobinemia, characterized by dizziness, drowsiness, headache, breath shortness, cyanosis, rapid heart rate, and chocolate-brown colored blood .
Propriétés
IUPAC Name |
1-bromo-2,5-dichloro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZFLRDPMATAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593044 | |
| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dichloro-3-nitrobenzene | |
CAS RN |
219963-62-9 | |
| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)
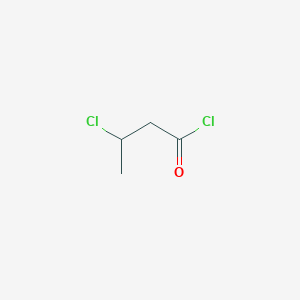
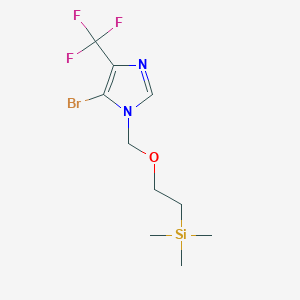
![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)
